Nnal-N-oxide belongs to the class of organic compounds known as pyridinium derivatives. Pyridinium derivatives are compounds containing a pyridinium ring, which is the cationic form of pyridine. Nnal-N-oxide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
CAS No.: 85352-99-4
Cat. No.: VC20763429
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 85352-99-4 |
---|---|
Molecular Formula | C10H15N3O3 |
Molecular Weight | 225.24 g/mol |
IUPAC Name | N-[4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
Standard InChI | InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3 |
Standard InChI Key | DKBKTKUNVONEGX-UHFFFAOYSA-N |
SMILES | CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Canonical SMILES | CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Overview of 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol, commonly abbreviated as NNAL-N-oxide, is a chemical compound with significant relevance in tobacco research due to its carcinogenic properties. It is classified as a tobacco-specific nitrosamine and is a metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is known for its role in promoting lung cancer.
Table 1: Chemical Data
Property | Value |
---|---|
Molecular Formula | C10H15N3O3 |
Molecular Weight | 225.24 g/mol |
SMILES | CN(CCCC(O)c1cccn+c1)N=O |
IUPAC Name | N-[4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
Synthesis and Preparation
The synthesis of 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol typically involves the nitrosation of nicotine derivatives under acidic conditions using specific nitrosating agents. This process ensures the formation of the desired product in a controlled manner, suitable for both laboratory and industrial applications.
Mechanism of Action
The carcinogenicity of this compound is primarily attributed to its ability to form DNA adducts upon metabolic activation. These adducts result from reactive intermediates that can alkylate DNA, leading to mutations and promoting carcinogenesis. The molecular targets include DNA bases, with implications for DNA repair mechanisms and cell cycle regulation.
Biological Significance
Research has shown that 4-(methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol plays a critical role in tobacco-related carcinogenesis:
Table 2: Comparison with Related Compounds
Compound Name | Carcinogenic Potential |
---|---|
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone | High |
N’-Nitrosonornicotine | Moderate |
N’-Nitrosoanatabine | Low |
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol | High |
Research Applications
This compound is extensively studied in various fields:
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Chemistry: As a model compound to explore nitrosation reactions.
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Biology: To investigate mechanisms of tobacco-related carcinogenesis.
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Medicine: In the development of chemopreventive agents targeting nitrosamines.
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